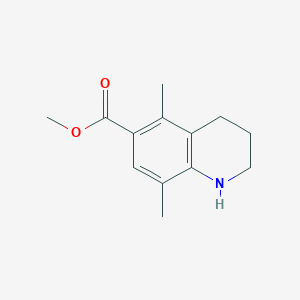
Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves complex chemical processes. For instance, Rudenko et al. (2012) reported the synthesis of related methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. This process highlights the intricate steps involved in creating derivatives of tetrahydroquinoline carboxylates, which can provide insights into the synthesis of Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (Rudenko et al., 2012).
Molecular Structure Analysis
The molecular structure of Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is closely related to its synthesis products. For example, the X-ray structural analysis used by Rudenko et al. (2012) to determine the structure of a closely related compound provides valuable information on the molecular configuration, which is essential for understanding the structural attributes of Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate.
Chemical Reactions and Properties
The chemical reactions involving Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate and its derivatives are pivotal for comprehending its reactivity and interaction with other substances. Thirumalai et al. (2006) synthesized methyl 2-methyl-4-aryl-5-oxo-1H,4H-5,6,7,8-tetrahydroquinoline-3-carboxylates using thermal and ultrasound irradiation methods, highlighting the diverse conditions under which these compounds can react and form (Thirumalai, Murugan, & Ramakrishnan, 2006).
科学的研究の応用
Synthesis and Structural Analysis
Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, closely related to the target compound, have been synthesized through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The molecular and crystal structures of these compounds, including methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, were established through X-ray structural analysis, providing insights into their chemical behavior and potential applications (Rudenko et al., 2012).
Catalytic Activity and Heterocyclic Synthesis
Research has demonstrated the synthesis of protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a compound structurally similar to the target molecule, via the cleavage of functionalized dihydrooxazoles (oxazolines). This synthesis pathway utilized convergent routes from dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate, showcasing the potential of such compounds in catalytic activities and the synthesis of complex heterocycles (Lerestif et al., 1999).
Fluorescence and Optical Properties
Studies on Naphthalimide derivatives, which include structures similar to the target compound, have explored the Claisen rearrangement and their fluorescence spectra. The research has provided valuable information on the optical properties of these compounds, which could be relevant for applications in materials science and sensing technologies (Inada et al., 1972).
Pharmaceutical Applications
Research into hexahydroquinoline derivatives, which are chemically related to the target compound, has identified their myorelaxant activities. This research highlights the potential pharmaceutical applications of such compounds in treating conditions requiring muscle relaxation (Gündüz et al., 2008).
Organic Synthesis and Medicinal Chemistry
Further studies have explored the synthesis of divalent transition metal complexes with 8-hydroxyquinoline, a compound with a structural motif similar to the target compound. These complexes were investigated for their physicochemical properties and potential antimicrobial activity, demonstrating the versatility of these heterocyclic compounds in medicinal chemistry (Patel & Patel, 2017).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. “Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate” has been classified with the signal word “Warning” and is associated with the hazard statements H301, H315, H319, and H335 . It is recommended to handle this compound with appropriate personal protective equipment .
特性
IUPAC Name |
methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8-7-11(13(15)16-3)9(2)10-5-4-6-14-12(8)10/h7,14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPISPNNXLBAUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NCCC2)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)
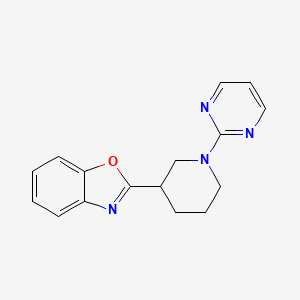

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)


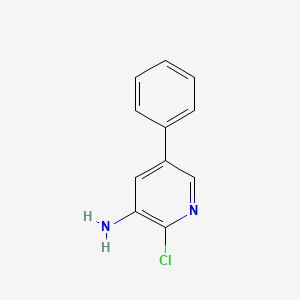
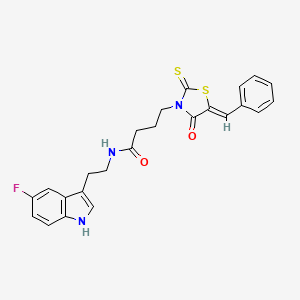
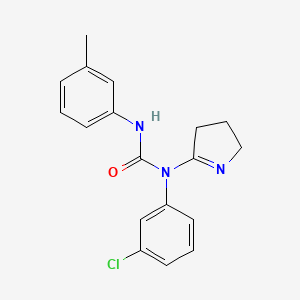
![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)
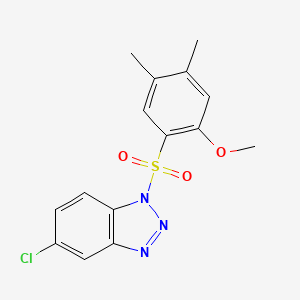
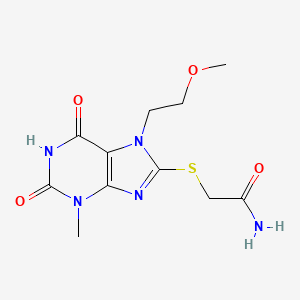
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)